2-Chloro-3-fluoro-6-nitroaniline is a substituted aniline derivative with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . It is a yellow crystalline solid with a melting point of 83°C . The compound features a benzene ring substituted with chlorine, fluorine, nitro, and amino groups at specific positions, giving it unique chemical properties.
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
While specific biological activities of 2-Chloro-3-fluoro-6-nitroaniline are not extensively documented, it has potential applications in biochemical assays and pharmacological research. The compound's unique structure, featuring multiple functional groups, suggests it may interact with various biological targets, potentially influencing enzyme or receptor activities.
The synthesis of 2-Chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
2-Chloro-3-fluoro-6-nitroaniline has several applications:
2-Chloro-3-fluoro-6-nitroaniline's interaction with various molecular targets depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, potentially altering their activity. The presence of multiple functional groups (halogens, nitro, and amino) can influence its reactivity and binding affinity to different molecular targets.
Several compounds share structural similarities with 2-Chloro-3-fluoro-6-nitroaniline:
2-Chloro-3-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of chlorine and fluorine atoms, along with the nitro and amino groups, makes it a versatile compound for various synthetic and research purposes.
Regioselective halogenation of nitroaniline derivatives requires precise control over electronic and steric effects to direct substituents to specific positions. For 2-chloro-3-fluoro-6-nitroaniline, sequential halogenation of the aromatic ring is critical.
Amide and urea directing groups enable ortho-halogenation via coordination with transition metals. For example, oxidative halodeboronation using 1-chloro-1,2-benziodoxol-3-one achieves ortho-chlorination in aqueous conditions with 78–92% yields. Similarly, copper-catalyzed methods with N-chlorosuccinimide (NCS) in acetonitrile at 130°C yield ortho-chlorinated products with >90% regioselectivity.
Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates. Iron(III) chloride in ionic liquids ([BMIM]NTf₂) facilitates chlorination of electron-rich arenes at 70°C with 85–95% yields.
Method | Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Oxidative halodeboronation | None | H₂O | 25°C | 78–92 | Ortho >95% |
Cu-catalyzed chlorination | CuCl₂ | MeCN | 130°C | 82–88 | Ortho 90% |
FeCl₃ in ionic liquid | FeCl₃ | [BMIM]NTf₂ | 70°C | 85–95 | Para/Ortho mix |
Nitration of halogenated anilines demands careful control to avoid over-nitration and byproducts. For 2-chloro-3-fluoroaniline precursors, zeolite Y catalysts in acetonitrile with 70% HNO₃ achieve mono-nitration at 25°C in 3 hours (89% yield). Microwave-assisted nitration reduces reaction times to 20 seconds with comparable yields.
Non-polar solvents (e.g., toluene) favor meta-nitration, while DMF directs nitro groups para to existing halogens. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C prevent decomposition of sensitive intermediates.
Steric hindrance from chlorine and fluorine substituents forces nitro groups into the 6-position. Computational modeling confirms that electron-withdrawing groups deactivate para positions, leaving the 6-position as the most reactive site.
Simultaneous introduction of chlorine and fluorine requires synergistic methods.
Hydrofluoric acid (HF) mediates chlorine/fluorine exchange in halogenoalkyl chains at 50–100°C. For example, treating 2-chloro-3-(3-chlorophenoxy)-6-nitroaniline with trifluoroacetic anhydride in toluene yields 85% 2-chloro-3-fluoro-6-nitroaniline.
NFSI (N-fluorobenzenesulfonimide) activated by nitromethane generates fluorine radicals that substitute chlorine at the 3-position. This method achieves 70–80% fluorination efficiency under ambient conditions.
Substrate | Reagent | Conditions | Fluorination Yield (%) |
---|---|---|---|
2-chloro-3-phenoxy-6-nitroaniline | TFAA in toluene | 100°C, 8h | 85 |
2-chloro-6-nitroaniline | NFSI/MeNO₂ | 25°C, 12h | 78 |
Separation of ortho, meta, and para isomers exploits differences in solubility and polarity.
Recrystallization from isopropanol effectively isolates 2-chloro-3-fluoro-6-nitroaniline (98% purity) by leveraging its lower solubility compared to 2-chloro-5-fluoro-4-nitroaniline.
Silica gel chromatography with ethyl acetate/hexane (1:4) resolves nitroaniline isomers. Reverse-phase HPLC (C18 column, methanol/water 65:35) achieves >99% purity for analytical standards.
Method | Solvent System | Purity (%) | Recovery (%) |
---|---|---|---|
Recrystallization | Isopropanol | 98 | 82 |
Column Chromatography | Ethyl acetate/hexane | 95 | 75 |
HPLC | Methanol/water | 99.5 | 68 |